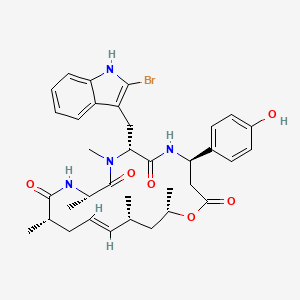

Jaspamide F

Description

Significance of Marine Organisms as a Source of Bioactive Metabolites

The marine environment, covering over 70% of the Earth's surface, represents a vast and largely untapped reservoir of biodiversity. frontiersin.org This rich ecosystem harbors a wide array of organisms that have evolved unique metabolic and genetic pathways to survive in diverse and often harsh conditions. frontiersin.org Consequently, marine organisms are a prolific source of novel bioactive compounds with unique structural and functional properties. frontiersin.org These natural products, often secondary metabolites, serve various purposes for the source organism, including defense against predators and competitors. mdpi.com

Scientific investigations have revealed that marine-derived compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral effects. frontiersin.orgscielo.br These metabolites encompass a wide range of chemical classes, such as peptides, polyketides, alkaloids, and terpenes. mdpi.com Marine microorganisms, in particular, including bacteria, fungi, and cyanobacteria, are recognized as a significant source of structurally diverse and potent bioactive agents. frontiersin.orgfrontiersin.org The unique physiological and molecular characteristics of these microbes, often living in symbiotic relationships with larger organisms like sponges, contribute to the production of these complex molecules. mdpi.com As such, the exploration of marine natural products continues to be a vital area of research for the discovery of new therapeutic leads. scielo.brroutledge.com

Historical Overview of Jasplakinolide (B32604) (Jaspamide) Discovery and Research

The story of the Jasplakinolide family of compounds began in 1986 with the independent discovery of the parent compound, Jasplakinolide (also known as Jaspamide), from the marine sponge Jaspis splendens (order Astrophorida, family Ancorinidae). nih.govplos.org This initial discovery, made by two separate research groups, unveiled a novel cyclodepsipeptide with potent biological activities, including antifungal, anthelmintic, and insecticidal properties. mdpi.comresearchgate.net

The unique structure and significant bioactivity of Jasplakinolide quickly garnered the attention of the scientific community, leading to extensive research into its chemical and biological properties. nih.gov It was found to be a potent cytotoxin and a valuable molecular probe due to its mechanism of action, which involves the stabilization of filamentous actin (F-actin). nih.govnih.gov This discovery positioned Jasplakinolide as a crucial tool for studying the actin cytoskeleton and its role in various cellular processes. ontosight.ai The promising anticancer activity of Jasplakinolide was further investigated by the National Cancer Institute (NCI), which highlighted its selectivity against certain tumor cell lines. nih.gov Over the years, numerous analogues of Jasplakinolide, collectively known as the Jasplakinolides or Jaspamides, have been isolated from various species of marine sponges, primarily from the genus Jaspis. mdpi.commdpi.com

Jaspamide F: A Distinct Member of the Jasplakinolide Cyclodepsipeptide Family

This compound, also referred to as Jasplakinolide F or Jaspamide J, is a notable member of the Jasplakinolide family of cyclodepsipeptides. nih.gov Like its parent compound, this compound is a natural product isolated from marine sponges of the genus Jaspis. nih.gov The Jasplakinolides are characterized as mixed polyketide-peptide compounds, often referred to as PKS-NRPS hybrids, which feature a macrocyclic ring structure. nih.gov

The family of Jasplakinolide cyclodepsipeptides is distinguished by the presence of unusual amino acid residues and a unique polyketide-derived moiety. mdpi.com this compound shares the core structural framework of the Jasplakinolides but possesses distinct modifications that differentiate it from other members of the family. These structural nuances are critical as they can significantly influence the biological activity of the compound. Research into the various Jasplakinolide congeners, including this compound, aims to understand the structure-activity relationships within this family and to identify compounds with potentially improved therapeutic properties. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H43BrN4O6 |

|---|---|

Molecular Weight |

695.6 g/mol |

IUPAC Name |

(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |

InChI |

InChI=1S/C35H43BrN4O6/c1-20-9-8-10-21(2)33(43)37-23(4)35(45)40(5)30(18-27-26-11-6-7-12-28(26)38-32(27)36)34(44)39-29(19-31(42)46-22(3)17-20)24-13-15-25(41)16-14-24/h6-9,11-16,20-23,29-30,38,41H,10,17-19H2,1-5H3,(H,37,43)(H,39,44)/b9-8+/t20-,21-,22-,23-,29+,30+/m0/s1 |

InChI Key |

DWQBPWLYAVCSSB-PMJQVYFVSA-N |

Isomeric SMILES |

C[C@H]1C/C=C/[C@@H](C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC1=O)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C)C |

Canonical SMILES |

CC1CC=CC(CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC1=O)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C)C |

Origin of Product |

United States |

Natural Occurrence and Biogeochemical Aspects

Isolation from Marine Sponges

Jaspamide F, and its parent compound Jaspamide (also known as Jasplakinolide), are primarily isolated from marine sponges. biomolther.orgresearchgate.netmdpi.com These sessile, filter-feeding organisms are a rich source of novel secondary metabolites. mnhn.frresearchgate.net

Several genera and species of marine sponges have been identified as producers of this compound and its analogues. These include:

Jaspis splendens : This species, also referred to by its synonym Dorypleres splendens, is a well-documented source of Jaspamides. nih.govresearchgate.netmdpi.com Collections from various locations have yielded the parent compound and numerous derivatives. researchgate.netnih.gov

Hemiasterella minor : Research has also implicated sponges of the genus Hemiasterella in the production of these cyclodepsipeptides. mdpi.com

Pseudaxinyssa sp. : This genus is another recognized producer of Jaspamide-related compounds.

Auletta spp. : Studies on two different Auletta species have led to the isolation of Jasplakinolide (B32604) and several of its analogues. nih.gov

Jaspis diastra : This species contributes to the diversity of sponges known to produce Jaspamides.

The marine sponges that produce this compound and its related compounds are predominantly found in the Indo-Pacific region. nih.gov Specific locations where these sponges have been collected include:

Indo-Pacific: This broad region is a major hotspot for the discovery of Jaspamide-producing sponges. nih.gov

East Kalimantan, Indonesia: A specimen of Jaspis splendens collected here yielded new Jaspamide derivatives. researchgate.netmdpi.com

Fiji: Collections of Jaspis splendens from Fiji have been a source for the isolation of Jasplakinolide. nih.gov

Vanuatu: Jaspis splendens from Vanuatu has been studied extensively, leading to the identification of a number of Jasplakinolide analogues. nih.gov

Mauritius: The geographical range of these sponges extends to this island nation in the Indian Ocean.

Specific Sponge Genera and Species Associated with Jaspamide Production (e.g., Jaspis splendens, Hemiasterella minor, Pseudaxinyssa sp., Auletta spp., Jaspis diastra)

Biosynthetic Pathways and Proposed Origins

The biosynthesis of this compound is a complex process involving a combination of enzymatic pathways.

This compound is a hybrid molecule, meaning its structure is derived from two major biosynthetic pathways: the polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways. researchgate.netcore.ac.ukbiorxiv.org These pathways are responsible for the synthesis of a vast array of structurally diverse and biologically active natural products. nih.govebi.ac.uknih.gov

Polyketide Synthase (PKS): This part of the pathway is responsible for constructing the polyketide portion of the molecule through the sequential condensation of simple carboxylic acid units. mdpi.com

Nonribosomal Peptide Synthetase (NRPS): This enzymatic machinery assembles the peptide component of this compound from amino acid precursors, without the use of ribosomes. mdpi.comnih.gov

The integration of these two pathways results in the formation of the complex cyclodepsipeptide structure of this compound. core.ac.uk

There is a growing body of evidence to suggest that the true producers of many sponge-derived natural products, including this compound, may not be the sponges themselves but rather their associated symbiotic microorganisms. mnhn.frresearchgate.netnih.gov Sponges host a diverse community of bacteria, cyanobacteria, and fungi, and it is hypothesized that these symbionts are the actual biosynthetic source of these complex molecules. researchgate.net This has significant implications for the potential biotechnological production of Jaspamides, as culturing the symbiotic microorganism could provide a more sustainable source than harvesting the host sponge. mnhn.frresearchgate.net The direct synthesis of secondary metabolites by these symbiotic microbes is a key aspect of their relationship with the host sponge. frontiersin.orgfrontiersin.org

Research into the biosynthesis of this compound and related compounds involves the exploration of the genetic and enzymatic machinery responsible for their production. researchgate.net This includes identifying and characterizing the specific genes and enzymes within the PKS and NRPS gene clusters. researchgate.netcore.ac.uk Understanding this machinery is crucial for several reasons:

It can confirm the biosynthetic origins of the compound.

It provides insights into the unique enzymatic reactions involved in creating the molecule's distinct chemical features.

It opens up the possibility of using genetic engineering and synthetic biology approaches to produce novel analogues of this compound with potentially improved properties. researchgate.net

The study of these biosynthetic pathways often involves the identification of unique enzymes, such as aminomutases, which are involved in the formation of the β-amino acid components of these molecules. rsc.org

Chemical Synthesis and Analog Development of Jaspamide F Congeners

Total Synthesis Strategies for Jasplakinolide (B32604) and its Derivatives

The total synthesis of Jasplakinolide, a 19-membered cyclodepsipeptide, presents numerous challenges due to its combination of a polyketide fragment and a tripeptide unit containing unusual amino acids. researchgate.netingentaconnect.com Over the years, chemists have devised several elegant approaches to construct this complex natural product.

Macrolactonization-Centered Methodologies

A predominant strategy in the total synthesis of Jasplakinolide and its analogs revolves around macrolactonization. researchgate.netingentaconnect.com This approach involves the formation of the large macrocyclic ring from a linear precursor, typically a seco-acid, as a key step. The seco-acid itself is assembled by coupling the polyketide and tripeptide fragments. clockss.org Various reagents have been employed to effect this crucial ring-closing reaction. The Yamaguchi macrolactonization, which utilizes 2,4,6-trichlorobenzoyl chloride, has proven to be a reliable method for this transformation. clockss.org In one instance, this method afforded the 19-membered macrocycle in an 82% yield. clockss.org Other macrolactonization techniques, such as those employing dicyclohexylcarbodiimide (B1669883) (DCC) or Mukaiyama's salt (1-methyl-2-chloropyridinium iodide), have also been utilized in the synthesis of related cyclodepsipeptides. researchgate.netacs.org

Application of Key Synthetic Transformations

The successful synthesis of Jasplakinolide and its congeners has relied on the application of several powerful and stereoselective chemical reactions.

Diastereoselective Syn-Aldol Reaction: The Evans' syn-aldol reaction has been a cornerstone in establishing the stereochemistry of the polyketide portion of the molecule. nih.govuni-tuebingen.de This reaction, using chiral auxiliaries, allows for the highly diastereoselective formation of carbon-carbon bonds, which is critical for controlling the multiple stereocenters within the polyketide chain. nih.govuni-tuebingen.deingentaconnect.com The use of boron enolates in aldol (B89426) reactions can lead to even greater diastereoselectivity due to the shorter boron-oxygen bond lengths, which amplify steric interactions in the transition state. pharmacy180.com

Orthoester Claisen Rearrangement: The Johnson-Claisen and Ireland-Claisen rearrangements have been instrumental in constructing the carbon skeleton of the polyketide fragment. nih.govingentaconnect.comresearchgate.net The orthoester Claisen rearrangement, a ingentaconnect.comingentaconnect.com-sigmatropic rearrangement, is a powerful tool for forming carbon-carbon bonds with high stereoselectivity. wikipedia.orgnumberanalytics.com It has been utilized to introduce the γ,δ-unsaturated ester functionality found in the polyketide chain. nih.gov This reaction is often catalyzed by a weak acid like propionic acid and may require elevated temperatures. wikipedia.org

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): An alternative and efficient approach to macrocyclization involves the use of ruthenium-catalyzed ring-closing metathesis (RCM). researchgate.netingentaconnect.comnih.gov This powerful carbon-carbon bond-forming reaction has been successfully applied to the solid-phase synthesis of Jasplakinolide and its analogs. nih.govacs.org The RCM reaction proceeds under mild conditions and has proven effective for creating the large macrocyclic ring structure. nih.govacs.org This method offers a robust alternative to traditional macrolactonization strategies. researchgate.netrsc.org

Synthesis of Critical Precursors and Polyketide/Peptide Fragments

The convergent nature of many Jasplakinolide syntheses necessitates the efficient and stereocontrolled preparation of its constituent polyketide and tripeptide fragments.

Construction of the Tripeptide Unit

The tripeptide unit of Jasplakinolide is composed of L-alanine, the unusual D-amino acid 2-bromoabrine, and the rare (R)-β-tyrosine. researchgate.netingentaconnect.com The synthesis of this fragment requires the preparation of the non-proteinogenic amino acids and their subsequent coupling. The synthesis of the (R)-β-tyrosine derivative has been achieved through methods such as asymmetric protocols published by Davis and co-workers. nih.gov The 2-bromoabrine component is typically synthesized from D-tryptophan. clockss.org Once the individual amino acid components are prepared with the correct stereochemistry, they are coupled using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt), to form the desired tripeptide sequence. clockss.orgcapes.gov.br

Rational Design and De Novo Synthesis of Jaspamide F Analogs

The intricate architecture and potent biological profile of this compound, also known as Jasplakinolide, have spurred considerable effort in synthetic chemistry. The rational design and de novo synthesis of its analogs aim to dissect the structure-activity relationships (SAR), improve therapeutic potential, and develop more efficient synthetic pathways. These investigations often focus on systematically modifying the three key components of the Jaspamide scaffold: the (R)-β-tyrosine unit, the (S)-alanyl-(R)-2-bromoabrine dipeptide, and the polyketide chain.

Strategies for Simplifying Molecular Complexity

The total synthesis of this compound is a challenging endeavor due to its complex 19-membered macrocyclic structure, multiple stereocenters, and unusual amino acid residues. Consequently, a primary strategy in analog development is the simplification of this molecular framework. nih.gov These simplifications are designed to ease the synthetic burden while probing the structural elements essential for biological activity. nih.govresearchgate.net

Key strategies for reducing molecular complexity include:

Modification of the Tripeptide Backbone: To streamline the synthetic process, analogs have been created by replacing complex amino acid units with simpler ones. For instance, substituting the alanine (B10760859) residue with glycine (B1666218) reduces the chiral complexity of the molecule. nih.gov Another significant simplification involves the synthesis of non-N-methylated derivatives, a modification that can eliminate multiple steps from the synthetic route. nih.gov

Alteration of Key Substituents: The importance of various functional groups has been explored through their removal or replacement. Analogs lacking the bromine atom on the tryptophan indole (B1671886) ring or the methyl group on the polyketide chain (at C18) have been synthesized to evaluate the contribution of these substituents to the molecule's activity. nih.gov

These rationally designed, simplified analogs provide crucial insights into the Jaspamide pharmacophore, highlighting which structural features are indispensable for its function and which can be altered or removed to potentially reduce toxicity or improve synthetic accessibility. nih.govresearchgate.net

Synthesis of Diverse Structural Variants (e.g., Open-Chain Derivatives, Modified β-Tyrosine Residues, 14-membered Ring Derivatives)

To further explore the chemical space around the Jaspamide scaffold, a wide array of structural variants has been synthesized. These include analogs with opened macrocycles, modified amino acid residues, and altered ring sizes.

Open-Chain Derivatives: The synthesis of acyclic, or open-chain, congeners of Jaspamide addresses the fundamental question of whether the macrocyclic structure is a prerequisite for its biological activity. mdpi.comnih.gov Investigations of natural sources have also yielded several open-chain derivatives. mdpi.comnih.govacs.org For example, a new acyclic derivative featuring a β-dihydroxyphenylalanine unit (a catechol moiety) instead of the typical β-tyrosine was isolated from the sponge Jaspis splendens. mdpi.com The synthesis and biological evaluation of these seco-derivatives indicate that while the 19-membered ring is not an absolute requirement for cytotoxicity, its presence often correlates with higher potency. mdpi.com

Modified β-Tyrosine Residues: The β-tyrosine residue is a crucial component for the activity of Jaspamides. Several synthetic efforts have focused on modifying this unit. nih.govacs.org Analogs have been created where the p-hydroxyphenyl group of tyrosine is replaced with other functionalities. A notable example is the creation of a derivative containing a β-dihydroxyphenylalanine (catechol) moiety, which involves modifying the aromatic ring to feature two hydroxyl groups. mdpi.com The synthesis of such precursors can be achieved from cinnamic esters, which undergo asymmetric dihydroxylation and subsequent chemical transformations to yield the desired modified β-amino acid. umich.edu These modifications allow for a detailed probing of the electronic and steric requirements of the binding pocket that accommodates the β-tyrosine side chain.

14-membered Ring Derivatives: In addition to the naturally occurring 19-membered ring, synthetic studies have produced Jaspamide-related structures with different macrocycle sizes. The synthesis of 14-membered ring depsipeptides has been reported, often arising from the dimerization of β-hydroxy acid-containing dipeptide precursors during cyclization attempts. ingentaconnect.comuzh.ch This "twinning" process, where two smaller units combine to form a larger, more thermodynamically stable 14-membered ring instead of the intended 7-membered ring, demonstrates a synthetic route to novel macrocyclic scaffolds based on the Jaspamide building blocks. uzh.ch These derivatives represent a significant structural departure from the parent compound and are valuable for understanding how ring size and conformation influence biological properties.

Molecular Mechanisms of Biological Action for Jaspamide F Analogs

Actin Cytoskeleton Modulation

Jaspamide F and its related compounds, often referred to as jasplakinolides, are recognized for their profound impact on the dynamics of the actin cytoskeleton. nih.govresearchgate.net Their primary mechanism involves the stabilization of filamentous actin (F-actin), which in turn disrupts the delicate equilibrium of actin polymerization and depolymerization essential for numerous cellular functions. nih.govnih.gov

Mechanism of F-Actin Stabilization and Polymerization Enhancement

This compound and its analogs are potent inducers of actin polymerization and stabilization. adipogen.comnih.govresearchgate.net They bind to F-actin, effectively locking the subunits together and preventing their disassembly. nih.govbiorxiv.org This stabilization is achieved through extensive hydrophobic interactions, with the compound binding to a site composed of three adjacent actin subunits within the filament. biorxiv.orgpnas.org By promoting the assembly of globular actin (G-actin) into filaments and stabilizing the resulting polymers, these compounds shift the cellular balance towards an excess of F-actin. researchgate.netnih.govresearchgate.net This action is so potent that it can induce actin polymerization even under conditions that would normally favor depolymerization. biorxiv.org The interaction is highly specific, and studies have shown that even minor structural modifications to the jaspamide skeleton can significantly impact its activity. nih.gov

The stabilization effect of jaspamide analogs has been compared to that of phalloidin (B8060827), another well-known F-actin stabilizing agent. biorxiv.org Both toxins bind to a similar region on F-actin and prevent its depolymerization. biorxiv.org However, jaspamide has been reported to be a more effective stabilizer of F-actin than phalloidin. biorxiv.org This enhanced stability is thought to be related to a stronger inhibition of the release of inorganic phosphate (B84403) (Pi) from the actin filament, a key step in the aging and destabilization of F-actin. biorxiv.org

Disruption and Reorganization of Cellular Actin Filaments (e.g., Formation of Focal Aggregates)

The potent F-actin stabilizing and polymerizing activity of jaspamide analogs leads to a dramatic reorganization of the cellular actin cytoskeleton. ashpublications.orgebi.ac.uk Instead of the typical network of fine actin filaments, treatment with these compounds results in the formation of dense focal aggregates or clumps of F-actin within the cell. ashpublications.orgebi.ac.uknih.gov This effect has been observed in various cell types, including HL-60 cells and human monocytes. ashpublications.orgnih.gov In well-spread cultured human monocytes, for instance, jaspamide treatment causes the cells to contract and adopt a rounded shape, a clear indication of profound cytoskeletal rearrangement. ashpublications.orgnih.gov This reorganization is dose-dependent, with more prominent aggregation observed at higher concentrations. ashpublications.org The formation of these aggregates disrupts the normal architecture of the actin cytoskeleton, which is critical for maintaining cell morphology and facilitating a wide range of cellular processes. nih.govashpublications.org

Competitive Interaction with Actin-Binding Agents (e.g., Phalloidin)

This compound and its analogs share a binding site on F-actin with phalloidin, a bicyclic peptide toxin also known for its actin-stabilizing properties. nih.govresearchgate.netbiorxiv.org This has been demonstrated through competitive binding assays, which show that jaspamide can inhibit the binding of fluorescently labeled phalloidin to F-actin. nih.govnih.govashpublications.org The dissociation constant for jaspamide binding to F-actin has been estimated to be approximately 15 nM, indicating a high-affinity interaction. nih.govresearchgate.net

This competitive binding is a key piece of evidence confirming that jaspamide and phalloidin target the same region on the actin filament. nih.govbiorxiv.org The overlapping binding site consists of three actin subunits, and both molecules utilize extensive hydrophobic interactions to stabilize the filament. biorxiv.org Despite their similar binding sites, there are subtle differences in their effects on actin dynamics, with jaspamide often exhibiting a stronger stabilizing effect. biorxiv.org

Influence on Actin Turnover and De Novo Actin Synthesis in Cells

The stabilization of F-actin by jaspamide analogs directly inhibits actin turnover, the continuous process of filament assembly and disassembly. nih.govresearchgate.net By preventing depolymerization, these compounds effectively halt the recycling of actin monomers, which is essential for the dynamic remodeling of the cytoskeleton. nih.govnih.gov

Interestingly, studies in HL-60 cells have shown that treatment with jaspamide leads to a dose-dependent increase in both the total amount of cellular actin and the de novo synthesis of new actin. ashpublications.orgebi.ac.uknih.gov This suggests that the cell may attempt to compensate for the sequestration of actin into stable, non-functional aggregates by upregulating the production of new actin monomers. However, this newly synthesized actin is also susceptible to being incorporated into the growing aggregates, thus perpetuating the disruption of the cytoskeleton. ashpublications.org

Cellular and Subcellular Physiological Responses

The profound alterations to the actin cytoskeleton induced by jaspamide analogs have significant consequences for a variety of cellular processes that are dependent on dynamic actin filaments.

Inhibition of Actin-Dependent Cellular Processes (e.g., Membrane Ruffling, Intracellular Movement)

Many fundamental cellular activities rely on the dynamic nature of the actin cytoskeleton. ashpublications.org Consequently, the stabilization and aggregation of F-actin by this compound and its analogs lead to the inhibition of these processes. ashpublications.orgebi.ac.uknih.gov One of the most prominent effects is the inhibition of membrane ruffling, the formation of dynamic, sheet-like protrusions of the plasma membrane that are crucial for cell motility and signaling. ashpublications.orgnih.govmdpi.com In human monocytes, for example, jaspamide treatment significantly reduces the percentage of cells exhibiting ruffling. ashpublications.org

Furthermore, intracellular movement, which encompasses the transport of organelles and other cellular components, is also impaired. ashpublications.orgnih.gov This is because the actin network serves as a track for myosin motors and is involved in various forms of intracellular transport. uq.edu.au The disruption of this network by jaspamide-induced aggregation effectively brings these transport systems to a halt. ashpublications.org

Below is a table summarizing the effects of Jaspamide on actin-dependent cellular processes:

| Cellular Process | Effect of Jaspamide Treatment | References |

| Membrane Ruffling | Inhibition | ashpublications.org, nih.gov |

| Intracellular Movement | Inhibition | ashpublications.org, nih.gov |

Induction of Apoptosis in Mammalian Cells

This compound and its analogs, such as Jasplakinolide (B32604), are known to induce programmed cell death, or apoptosis, in various mammalian cell lines. nih.govnih.govmdpi.com This pro-apoptotic activity is a key component of its observed anti-proliferative and anti-tumor effects. nih.gov Studies have shown that transformed cell lines are more susceptible to apoptosis induced by these compounds compared to normal, non-transformed cells. nih.govcapes.gov.brasm.org

The mechanism of apoptosis induction by Jasplakinolide in Jurkat T cells involves the activation of caspase-3-like proteases. nih.govcapes.gov.br This is evidenced by the remarkable time-dependent increase in caspase-3-like activity in cell extracts treated with Jasplakinolide. nih.govcapes.gov.br The process is characterized by classic apoptotic hallmarks such as chromatin condensation and the cleavage of DNA at internucleosomal linker regions. nih.govcapes.gov.br Furthermore, pretreatment of these cells with caspase inhibitors like zVAD or DEVD-CHO can prevent the induction of apoptosis. nih.govcapes.gov.br In Jurkat T cells, Jasplakinolide-induced apoptosis is also associated with the activation of the executioner caspase-3 and an increase in pro-apoptotic proteins from the BCL-2 family, such as BAX. mdpi.com

In the human promyelocytic leukemia cell line HL-60, Jaspamide-induced apoptosis is accompanied by the de novo synthesis and surface expression of neutral endopeptidase (NEP)/CD10. nih.gov Interestingly, inhibiting NEP/CD10 with either a specific inhibitor or a monoclonal antibody leads to a significant increase in apoptosis, suggesting a complex regulatory role for CD10 in this process. nih.gov The connection between apoptosis induction and CD10 synthesis is further supported by the partial blockage of CD10 expression by a broad-spectrum caspase inhibitor. nih.gov

Another analog, Jaspine B, induces apoptosis in HeLa cells through a mechanism linked to disrupted sphingolipid metabolism and ceramide overload. iiarjournals.org This is associated with the externalization of phosphatidylserine, activation of caspase-3, and cleavage of PARP. iiarjournals.org Gene expression analysis revealed an over-expression of TNF-α, FasL, and Caspase 8, indicating the activation of the extrinsic apoptotic pathway. iiarjournals.org

Promotion of Polyploidization in Specific Cell Lines (e.g., HL-60 cells)

Jaspamide has been observed to induce polyploidization, a state of having more than two complete sets of chromosomes, in the human promyelocytic leukemia cell line, HL-60. karger.comnih.gov At a concentration of 5 x 10⁻⁸ M, Jaspamide exhibits antiproliferative activity and leads to a significant increase in the number of multinucleated cells. karger.comnih.govresearchgate.net After two days of cultivation with Jaspamide, 56.3% of HL-60 cells became multinuclear, compared to only 2.4% in control groups. karger.comnih.govresearchgate.net

This induction of polyploidy is a time-dependent process, with both the size and the number of nuclei per cell increasing over time. karger.comnih.gov Microscopic examination following colcemid treatment, which arrests cells in metaphase, revealed an increased number of metaphase chromosomes in the Jaspamide-treated cells. karger.comnih.gov Further analysis of the DNA content using propidium (B1200493) iodide staining confirmed a significant increase in the percentage of cells with a higher DNA content, which is a key characteristic of polyploidization. karger.comnih.gov

In addition to inducing polyploidy, Jaspamide treatment at 5 x 10⁻⁸ M also led to an upregulation of the cell surface markers CD4 and CD14 in HL-60 cells. karger.comnih.gov Flow cytometric analysis showed an increase in surface CD4 from 0.1% to 33.2% and CD14 from 0.1% to 39.5% after two days of treatment. karger.com

Effects on Morphogenetic Processes in Eukaryotic Cells (e.g., Green Algae, Plant Pollen Tubes)

Jaspamide and its analogs, by virtue of their ability to interact with and stabilize actin filaments, exert significant effects on morphogenetic processes in various eukaryotic cells, including green algae and plant pollen tubes. mdpi.comnih.govresearchgate.net The actin cytoskeleton is fundamental to numerous cellular activities such as maintaining cell shape, cell division, and intracellular transport, all of which are critical for morphogenesis. nih.govashpublications.org

Jaspamide has been shown to be a membrane-permeable agent that can disrupt the actin cytoskeleton. researchgate.net In suspension-cultured tobacco BY-2 cells, Jasplakinolide reversibly disrupts actin filaments. mdpi.com Even after the removal of the compound, cells that recover continue to show severe alterations in their cell pattern and displacement of organelles. mdpi.com This suggests that Jaspamide induces lasting changes to the fundamental features required for morphogenetic processes. mdpi.com

The mechanism of action involves the promotion of actin polymerization and the stabilization of existing F-actin. nih.govresearchgate.net This contrasts with other actin-disrupting agents like cytochalasins and latrunculins, which either inhibit F-actin elongation or sequester actin monomers. researchgate.net By stabilizing actin filaments, Jaspamide and its analogs interfere with the dynamic turnover of the actin cytoskeleton, which is essential for processes like cytoplasmic streaming and organelle motion in plant cells. researchgate.net

Differential Impact on Cellular Functions (e.g., Negligible Effect on Phagocytic or Oxidative Burst Activity)

Jaspamide exhibits a differential impact on various cellular functions, notably affecting processes dependent on actin reorganization like cell motility while having a minimal effect on others such as phagocytosis and oxidative burst. ashpublications.orgnih.govgrafiati.com In human monocytes and the promyelocytic HL-60 cell line, Jaspamide induces a dramatic reorganization of the actin cytoskeleton, causing the typical fibrous network to transform into focal aggregates. ashpublications.orgnih.gov This leads to the inhibition of cell ruffling and intracellular movement. ashpublications.orgnih.govebi.ac.uk Cultured human monocytes, when treated with Jaspamide, contract and assume a rounded shape. ashpublications.orgebi.ac.uk

Despite these profound effects on the actin cytoskeleton and cell motility, Jaspamide treatment does not significantly affect phagocytic activity or the respiratory (oxidative) burst in these same cells. ashpublications.orgnih.govebi.ac.uk This selective inhibition suggests that while actin is crucial for cell movement and shape, the specific actin dynamics required for phagocytosis and the associated oxidative burst are not disrupted by Jaspamide's mode of action. ashpublications.orgnih.gov This differential effect provides a valuable tool for dissecting the molecular mechanisms of actin involvement in these distinct cellular processes. ashpublications.orgnih.gov Studies have also indicated that Jaspamide has a negligible effect on respiratory burst activity. ebi.ac.uk

Modulation of Cardiac Ion Channel Activity

Inhibition of Specific Voltage-Gated and Ligand-Gated Ion Channels (e.g., Kv1.5, Cav1.2, Cav3.2, HCN2)

Jaspamide has been shown to modulate the activity of several cardiac ion channels, which are crucial for regulating the heart's electrical activity and contraction. nih.govnih.goveaspublisher.com In patch-clamp assays, Jaspamide at a concentration of 10 μM demonstrated significant inhibitory effects on specific voltage-gated ion channels. nih.govnih.gov

The most profound effect was observed on the Kv1.5 potassium channel, with an inhibition of 98.5%. nih.govnih.gov This level of inhibition was even greater than that produced by the positive control for this channel. nih.gov Jaspamide also inhibited other key cardiac ion channels, although to a lesser extent. nih.govnih.gov These include the L-type calcium channel Cav1.2 (64.3% inhibition), the T-type calcium channel Cav3.2 (48.8% inhibition), and the "funny" channel HCN2 (41.3% inhibition). nih.gov In contrast, the hERG (Kv11.1) potassium channel was only minimally affected by Jaspamide, showing just 4.2% inhibition. nih.govnih.gov

Table 1: Inhibition of Cardiac Ion Channels by Jaspamide

| Ion Channel | Percent Inhibition by Jaspamide (10 µM) |

|---|---|

| Kv1.5 | 98.5% |

| Cav1.2 | 64.3% |

| Cav3.2 | 48.8% |

| HCN2 | 41.3% |

| hERG (Kv11.1) | 4.2% |

Data sourced from studies on human cardiomyocytes. nih.gov

Proposed Link between Ion Channel Modulation and Cellular Function

The modulation of cardiac ion channels by Jaspamide is proposed to be linked to its effects on the actin cytoskeleton and subsequent alterations in cellular function. nih.govnih.gov Ion channel activity is not solely dependent on the protein itself but can be regulated by interactions with the cellular infrastructure, including the cytoskeleton. nih.gov

The significant inhibition of the Kv1.5 potassium channel by Jaspamide is particularly noteworthy because the function of Kv1.5 channels is dependent on an intact actin cytoskeleton. nih.gov Jaspamide is known to bind to actin and disrupt the cytoskeleton. nih.gov Therefore, it is hypothesized that Jaspamide's disruption of the actin cytoskeleton in cardiomyocytes leads to the observed disruption of Kv1.5 channel activity. nih.gov Loss-of-function mutations in the gene encoding the Kv1.5 channel have been associated with human atrial fibrillation, suggesting that Jaspamide's potent inhibition of this channel could have significant implications for cardiac rhythm. nih.gov

In contrast, the function of calcium cardiac ion channels like Cav1.2 has not been shown to be dependent on the actin cytoskeleton. nih.gov This may explain the lesser, though still significant, inhibition of Cav1.2 and Cav3.2 channels by Jaspamide compared to Kv1.5. nih.gov The modulation of these various ion channels, driven by Jaspamide's primary effect on the actin cytoskeleton, is believed to underlie the observed toxic effects on cardiomyocytes, such as decreased beat amplitude and changes in beat rate. nih.govnih.gov

Structure Activity Relationship Sar Studies of Jaspamide F and Its Analogs

Identification of Structural Determinants for Actin Interaction

The interaction with F-actin is a hallmark of the jaspamide family, leading to the stabilization of actin filaments and subsequent disruption of cellular processes. nih.govmdpi.com SAR studies have been instrumental in identifying the specific structural components of Jaspamide F that govern this interaction.

The polyketide portion of this compound, a complex ω-hydroxy acid, plays a cooperative role with the tripeptide fragment in defining the molecule's bioactive conformation. mdpi.com Research has shown that modifications to this fragment can significantly impact biological activity. For instance, alterations involving the transformation of the double bond within the polyketide moiety into an epoxide or diol have been found to be detrimental to its antiproliferative effects. nih.gov This suggests that the specific geometry and electronic properties of the polyketide chain are critical for optimal interaction with the actin target. Further studies have indicated that the polyketide chain is essential for retaining the biological activity of this class of compounds, and any changes, whether configurational or constitutional, can lead to a loss of potency. mdpi.com

The amino acid residues within the macrocyclic core of this compound are critical determinants of its biological efficacy. The β-tyrosine unit, in particular, has been identified as essential for binding to the actin target. nih.gov Modifications to this residue can lead to a significant reduction or complete loss of activity.

The halogenated tryptophan residue also plays a crucial role. While some variations in the halogenation pattern of the abrine (B1665380) (N-methyltryptophan) moiety are observed among different jaspamide congeners, the presence of this modified amino acid is a consistent feature of the most potent compounds. researchgate.net The introduction of halogen atoms can influence the physico-chemical and structural properties of the peptide, potentially enhancing its binding affinity and stability. researchgate.netmdpi.com The geometry of the alanine-N-methyl-2-bromotryptophan-β-tyrosine segment is believed to be key for binding to the actin site. researchgate.net Furthermore, removal of the N-methyl group from the tryptophan residue has been shown to decrease potency. nih.gov

The 19-membered macrocyclic core of this compound is crucial for maintaining its biological activity. nih.govmdpi.com The ring structure constrains the molecule into a specific conformation that is optimal for binding to F-actin. Studies have shown that a larger macrocyclic core provides a better starting point for derivative studies compared to smaller ring structures. nih.gov Acyclic analogs of jaspamide, which lack the rigid macrocyclic structure, have been found to be inactive, highlighting the importance of the cyclic scaffold for biological function. researchgate.net The conformation of the tripeptide part of the molecule is thought to be a key determinant for its biological activity. uni-tuebingen.de

Significance of Amino Acid Residues (e.g., Halogenated Tryptophan, β-Tyrosine) on Efficacy

Correlation Between Structural Modifications and Biological Activity Profiles

The diverse array of naturally occurring and synthetic jaspamide analogs has provided a rich dataset for correlating specific structural modifications with their resulting biological activity profiles. These studies have deepened our understanding of how subtle changes in the molecule's architecture can translate into significant differences in cellular responses and cytotoxic potency.

The primary mechanism of action for this compound and its active congeners is the disruption of the actin cytoskeleton. nih.govnih.gov These compounds induce the polymerization and stabilization of F-actin, leading to the formation of actin aggregates and a breakdown of the normal microfilament network. mdpi.comashpublications.org This disruption of the actin cytoskeleton is directly linked to a variety of cellular responses, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cytotoxicity. nih.govnih.govresearchgate.net

The reorganization of actin filaments has been observed in various cell types upon exposure to jaspamides. ashpublications.org For instance, in HL-60 human promyelocytic leukemia cells, jaspamide treatment leads to a dose-dependent reorganization of the filamentous actin network into focal aggregates. ashpublications.org This effect is detectable at concentrations as low as 10⁻⁸ mol/L. ashpublications.org The disruption of the actin cytoskeleton is believed to be the underlying cause of the observed antiproliferative and cytotoxic effects in cancer cells. nih.gov

Numerous jaspamide congeners have been isolated and their cytotoxic activities evaluated, revealing important structure-activity relationships. nih.govresearchgate.net While Jaspamide (also known as Jasplakinolide) is a potent cytotoxin, some of its analogs exhibit even greater or differing activity profiles. nih.govnih.gov

Jaspamide B, for example, has shown potent cytotoxicity, with a GI50 value of less than 1 nM against human colorectal adenocarcinoma (HCT-116) cells. nih.gov However, it did not show microfilament-disrupting activity at 80 nM in one study, suggesting that its cytotoxic mechanism might differ slightly or that its potency in disrupting microfilaments is context-dependent. nih.gov In contrast, other studies have provided evidence that cytotoxic analogs, including Jaspamide B, do operate by modifying microfilaments. nih.gov

Jaspamides Q and R, which differ in the bromination pattern of the tryptophan moiety, have been identified in extracts of the sponge Jaspis diastra. rsc.org The cytotoxic evaluation of extracts containing these congeners revealed potent activity against various cancer cell lines. rsc.org Jaspamide V has also been noted for its biological activity and was selected for further study by the National Cancer Institute. nih.gov This analog causes a total loss of the microfilament network in HCT-116 cells at a concentration of 0.5 µM. researchgate.net

The following table summarizes the reported cytotoxic activities of various Jaspamide congeners against different cancer cell lines.

| Compound | Cell Line | IC50/GI50 | Reference |

| Jaspamide B | NSCLC-N6 | 3.3 pg/mL | ird.fr |

| Jaspamide C | NSCLC-N6 | 1.1 pg/mL | ird.fr |

| Jaspamide | NSCLC-N6 | 0.36 pg/mL | ird.fr |

| Jaspamide B | HCT-116 | < 1 nM | nih.gov |

| Jaspamide V | HCT-116 | 0.5 µM (for total microfilament disruption) | researchgate.net |

This table is for illustrative purposes and represents a selection of available data. The specific values can vary depending on the experimental conditions.

Stereochemical Requirements for Biological Efficacy and Target Binding

The biological activity of this compound and its analogs is highly dependent on their stereochemistry. The specific three-dimensional arrangement of atoms within the molecule is crucial for its interaction with its biological target, F-actin, and consequently, for its cytotoxic effects.

Synthetic studies have revealed that the configurations of substituents on the polyketide portion of the this compound framework are critical for both cytotoxic action against solid tumors and the ability to induce actin polymerization. nih.gov For instance, the total synthesis of Chondramide C, a close analog of this compound, along with three of its non-natural diastereomers, demonstrated this sensitivity to stereochemical changes. nih.gov

Modifications to the stereocenters within the macrocyclic ring can lead to a significant loss of activity. Research has shown that even minor changes, such as the inversion of a single stereocenter, can dramatically reduce or abolish the biological efficacy. This highlights the precise fit required between the this compound molecule and its binding site on the actin filament. The stereochemistry of the β-tyrosine residue, a key component of the tripeptide fragment, is also thought to be important for activity, although its decomposition during acid hydrolysis has made its stereochemical assignment challenging. nih.gov

The intricate relationship between stereochemistry and activity underscores the importance of stereocontrolled synthesis in the development of this compound analogs as potential therapeutic agents. The precise spatial orientation of the various functional groups is a determining factor for effective binding to F-actin and the subsequent disruption of cellular processes.

Insights from Analogs Exhibiting Dissociated Activities (e.g., Cytotoxicity without Microfilament Disruption)

Interestingly, some analogs of this compound exhibit a dissociation between their cytotoxic and microfilament-disrupting activities. This suggests that while actin is a primary target, other mechanisms of cytotoxicity may also be at play, or that the nature of the actin interaction can vary.

A notable example is Jasplakinolide (B32604) B (also known as Jaspamide B). This analog has demonstrated potent cytotoxicity, with a GI50 value of less than 1 nM against the HCT-116 human colorectal adenocarcinoma cell line. nih.gov However, it did not show any microfilament-disrupting activity at a concentration of 80 nM. nih.gov This finding is significant as it implies that the potent cell growth-inhibiting effects of Jasplakinolide B may not be solely mediated through the stabilization of F-actin.

The following table summarizes the activities of Jasplakinolide B:

| Compound | Cytotoxicity (GI50 vs HCT-116) | Microfilament Disruption (at 80 nM) |

| Jasplakinolide B | < 1 nM | Not observed |

This dissociation of activities provides a valuable tool for dissecting the complex biological effects of the jaspamide family of compounds. It opens up the possibility that some analogs may exert their anticancer effects through alternative or multiple cellular pathways. Further investigation into the mechanisms of action of these "dissociated" analogs could lead to the development of novel therapeutic agents with potentially different and more selective modes of action. While many structure-activity relationship studies on jaspamide analogs have indicated that actin disruption is a key component of their cytotoxic effect, the existence of compounds like Jasplakinolide B challenges a monolithic view of their mechanism. researchgate.net

Advanced Methodologies and Analytical Approaches in Jaspamide F Research

High-Resolution Structural Elucidation Techniques

The precise determination of Jaspamide F's chemical structure, including its stereochemistry, relies on a suite of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the complex molecular architecture of natural products like this compound. emory.edu One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual protons and carbons within the molecule. ipb.pt

However, the complexity of this compound often leads to overlapping signals in 1D spectra. wikipedia.org To overcome this, two-dimensional (2D) NMR techniques are employed to reveal correlations between different nuclei, offering a more detailed picture of the molecular connectivity and spatial arrangement. ipb.ptwikipedia.org Commonly used 2D NMR experiments in the study of this compound and its analogs include:

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple-Quantum Correlation (HMQC): These experiments are crucial for establishing direct, one-bond correlations between protons and heteronuclei, typically ¹³C or ¹⁵N. wikipedia.orgyoutube.com This allows for the unambiguous assignment of proton signals to their directly attached carbon or nitrogen atoms. wikipedia.org

The combined application of these advanced NMR techniques provides the detailed structural information necessary for the complete assignment of this compound's planar structure. ipb.ptrsc.org

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and structural analysis of this compound. canterbury.ac.nz Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with Liquid Chromatography (LC-MS) allow for the sensitive detection and accurate mass measurement of the compound in complex mixtures, such as crude extracts from marine sponges. rsc.orgmdpi.com

Tandem mass spectrometry (LC-MS/MS) plays a pivotal role in structural elucidation by providing detailed information about the fragmentation pathways of the molecule. rsc.orgresearchgate.net By inducing fragmentation of the protonated molecule and analyzing the resulting product ions, researchers can deduce the sequence of amino acid residues and the nature of the polyketide portion of the cyclodepsipeptide. researchgate.netjasco.com.br The proposed fragmentation patterns for this compound and its congeners are critical for their identification in natural extracts. researchgate.net

A study on the sponge Jaspis diastra utilized an LC-MS/MS approach to identify this compound and other analogs. researchgate.net The fragmentation pattern of a reference Jaspamide was used as a model to identify related compounds in the sponge extracts. rsc.org

Table 1: Proposed Fragmentation Pathways of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |

| [M+H]⁺ | Varies | Initial loss of side chain or ring opening |

| Varies | Varies | Sequential loss of amino acid residues |

| Varies | Varies | Cleavage within the polyketide chain |

Note: Specific m/z values are dependent on the specific isomer and experimental conditions.

Determining the absolute configuration of the multiple stereocenters in this compound is a critical and challenging aspect of its structural elucidation. researchgate.net Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, provides essential data for this purpose. mdpi.comnih.gov

Optical Rotation (OR): This technique measures the rotation of plane-polarized light by a chiral sample. mdpi.com While a fundamental property, the interpretation of OR values often relies on comparison with known compounds or theoretical calculations. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.govfrontiersin.org The resulting spectrum, with its characteristic positive and negative Cotton effects, provides a fingerprint of the molecule's stereochemistry. nih.gov For complex molecules like this compound, comparison of the experimental ECD spectrum with quantum chemically calculated spectra for possible diastereomers is a powerful method for assigning the absolute configuration. nih.govfrontiersin.org

These chiroptical methods, often used in combination, are crucial for unambiguously establishing the three-dimensional structure of this compound. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (MS, ESIMS, LC-MS, LC-MS/MS) for Compound Identification and Fragmentation Pathway Analysis

Cell-Based Functional Assays

To understand the biological activity of this compound, researchers utilize a variety of cell-based assays that probe its effects on cellular processes.

A key biological activity of this compound and its analogs is the disruption of the actin cytoskeleton. nih.govnih.gov This is typically assessed using microfilament disruption assays in various cancer cell lines, such as the human colorectal carcinoma cell line HCT-116 and the human cervical cancer cell line HeLa. nih.govacs.org

In these assays, cells are treated with the compound, and the actin filaments are then visualized using fluorescently labeled phalloidin (B8060827), a toxin that binds specifically to F-actin. The observed effects can range from a loss of microfilament integrity to the formation of actin aggregates. nih.gov Jasplakinolide (B32604) V, an analog of Jaspamide, was shown to cause a total loss of the microfilament network in HCT-116 cells at a concentration of 0.5 µM. researchgate.net Studies have demonstrated that this compound and its congeners induce significant changes in the actin cytoskeleton, confirming that this is a primary mechanism of their cytotoxic action. nih.govnih.govebi.ac.uk

Table 2: Microfilament Disruption Activity of Jaspamide Analogs in HCT-116 Cells

| Compound | Concentration | Observed Effect on Actin Cytoskeleton |

| Jasplakinolide V | 0.5 µM | Total loss of microfilament network researchgate.net |

| Jaspamide Analogs | Varies | Loss of microfilaments, formation of actin aggregates nih.gov |

To obtain a broad profile of its anticancer activity, this compound and its analogs are often evaluated in the National Cancer Institute's (NCI) 60 human tumor cell line screen. nih.govacs.orgwikipedia.org This panel consists of 60 different human cancer cell lines representing nine different types of cancer, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. cancer.gov

The screening provides data on the growth inhibition or cytotoxicity of a compound across this diverse set of cell lines. wikipedia.org The resulting "fingerprint" of activity can be compared to a database of known anticancer agents using the COMPARE algorithm, which can provide insights into the compound's potential mechanism of action. cancer.gov Several Jaspamide analogs, such as Jasplakinolide B and Jasplakinolide V, have been evaluated in the NCI-60 screen and have shown significant cytotoxic activity, leading to their selection for further study by the NCI's Biological Evaluation Committee. nih.govnih.govacs.org The cytotoxicity profile of jasplakinolide and its analogs has been particularly noted against colon, breast, renal, prostate, and CNS tumor cell lines within the NCI-60 panel. nih.gov

Assays for Cell Proliferation Inhibition (e.g., Mouse Lymphoma, HL-60, Prostate Carcinoma Cells)

This compound, also known as Jasplakinolide, has demonstrated significant antiproliferative activity across various cancer cell lines. nih.gov Its cytotoxic effects are evaluated using cell proliferation assays that measure the concentration-dependent inhibition of cell growth. Standard assays, such as those employing [³H]thymidine incorporation or MTT, are used to determine the inhibitory concentrations (IC₅₀) or growth inhibition values (GI₅₀).

Research has highlighted this compound's potent activity against human prostate carcinoma and myeloid leukemia cell lines. nih.gov For instance, in studies involving the human prostate cancer cell line DU-145, this compound exhibited a GI₅₀ value of 0.08 µM. researchgate.net The compound is also known to affect PC-3 prostate cells, where a concentration of 80 nM was sufficient for maximal disruption of the actin network. researchgate.net Furthermore, this compound is recognized for its ability to induce apoptosis in the human promyelocytic leukemia cell line, HL-60. nih.govspandidos-publications.com While direct IC₅₀ values for mouse lymphoma cell lines like L1210 or L5178Y are primarily reported for Jaspamide derivatives, the parent compound's activity against leukemia cell lines is well-established. spandidos-publications.com

The inhibitory effects are typically dose-dependent. For example, in human Jurkat T cells, treatment with this compound resulted in a dose-dependent decrease in [³H]thymidine incorporation, indicating a halt in cell proliferation. nih.gov These assays are fundamental in characterizing the compound's anticancer potential and establishing effective concentration ranges for further mechanistic studies.

Table 1: this compound Cytotoxicity Data

| Cell Line | Cancer Type | Assay Type | Value (µM) |

|---|---|---|---|

| DU-145 | Prostate Carcinoma | GI₅₀ | 0.08 |

| PC-3 | Prostate Carcinoma | Actin Disruption | 0.08 |

Clonogenic Dose-Response Studies

Clonogenic assays, or colony formation assays, are utilized to determine the effectiveness of a cytotoxic agent on the ability of single cells to undergo unlimited division and form colonies. This method provides insight into the long-term efficacy and cell-killing potential of a compound. In the context of this compound (Jasplakinolide) research, clonogenic dose-response studies have been conducted as part of its comprehensive biological evaluation. researchgate.netnih.govacs.orgebi.ac.uk These studies were referenced by the National Cancer Institute's (NCI) Biological Evaluation Committee in the assessment of this compound and its analogues, underscoring the importance of this methodology in evaluating its potential as an anticancer agent. researchgate.netacs.orgebi.ac.uk The assay assesses the dose-dependent reduction in the fraction of surviving cells, providing crucial data on the compound's ability to eradicate cancer cell populations permanently.

Immunocytochemistry and Fluorescence Microscopy for Actin Organization Visualization (e.g., Rhodamine-Phalloidin (B2604369) Staining)

The primary molecular target of this compound is filamentous actin (F-actin). nih.govacs.org Immunocytochemistry and fluorescence microscopy are indispensable tools for visualizing the compound's effect on the cellular actin cytoskeleton. A key technique involves staining F-actin with fluorescently-labeled phalloidin, such as Rhodamine-Phalloidin. cytoskeleton.comresearchgate.net Phalloidin is a bicyclic peptide that binds specifically and with high affinity to F-actin, preventing its depolymerization and serving as a fluorescent marker. cytoskeleton.comethz.ch

In untreated cells, Rhodamine-Phalloidin staining typically reveals a well-organized network of actin filaments and stress fibers. cytoskeleton.comresearchgate.net Upon treatment with this compound, which functions as a potent F-actin stabilizer and inducer of polymerization, significant rearrangements of the actin cytoskeleton are observed. nih.govethz.ch Researchers use this visualization technique to document changes such as the formation of actin aggregates, loss of the organized microfilament network, and bundling of actin filaments. researchgate.netresearchgate.net These observed disruptions in actin organization are a direct consequence of this compound's mechanism of action and are correlated with its cytotoxic effects. researchgate.netacs.org

Flow Cytometry for Cell Cycle Progression and Surface Antigen Expression Analysis

Flow cytometry is a powerful technique used to analyze multiple characteristics of individual cells within a heterogeneous population. In this compound research, it is applied to investigate the compound's impact on cell cycle progression and the expression of cell surface proteins.

By staining DNA with a fluorescent dye, flow cytometry can quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with this compound often leads to cell cycle arrest and the appearance of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA. iiarjournals.orgiiarjournals.orgnih.gov This analysis provides quantitative data on how the compound interferes with cell division.

Furthermore, multi-color flow cytometry can simultaneously analyze cell cycle status and the expression of specific surface antigens. This is achieved by using fluorescently-labeled antibodies against proteins of interest. A notable finding from such studies is that this compound induces the expression of the surface antigen CD10 (neutral endopeptidase) in HL-60 leukemia cells. nih.gov This methodology allows for the detailed characterization of the phenotypic changes induced by this compound, linking its cytotoxic effects to specific cellular pathways and markers. nih.gov

Transmission Electron Microscopy for Ultrastructural Analysis (e.g., Apoptotic Changes)

Transmission Electron Microscopy (TEM) offers high-resolution imaging to examine the subcellular morphology and ultrastructural changes within cells. It is a critical tool for confirming the mode of cell death induced by this compound. Research has shown that this compound induces apoptosis, and TEM provides definitive visual evidence of this process. nih.gov

In this compound-treated cells, TEM analysis reveals the classic hallmarks of apoptosis. researchgate.netnih.gov These include significant changes within the nucleus, such as chromatin condensation (pyknosis), where chromatin aggregates into dense masses along the nuclear envelope, and nuclear fragmentation (karyorrhexis). researchgate.netnih.gov Other observable apoptotic features include cytoplasm compaction, convolution of the plasma membrane (blebbing), and the eventual formation of membrane-enclosed apoptotic bodies containing fragments of the nucleus and cytoplasm. nih.govnih.gov By providing detailed images of these ultrastructural alterations, TEM analysis confirms that the cytotoxic mechanism of this compound involves the induction of a programmed cell death pathway. acs.org

Biochemical and Biophysical Characterization of Molecular Interactions

In Vitro Actin Polymerization Assays

To directly characterize the interaction between this compound and its molecular target, in vitro actin polymerization assays are employed. These biochemical assays reconstitute the process of actin polymerization outside of the cell, allowing for precise measurement of the effects of specific molecules. nih.govnih.gov A widely used method involves pyrene-labeled G-actin (monomeric actin). nih.gov

In its monomeric form, pyrene-labeled actin exhibits low fluorescence. However, upon polymerization into F-actin filaments, the fluorescence of the pyrene (B120774) fluorophore is significantly enhanced. nih.govcytoskeleton.com This change in fluorescence can be monitored over time using a fluorimeter, providing a real-time kinetic profile of actin polymerization. nih.gov

As this compound is a known stabilizer of F-actin and an inducer of polymerization, its introduction into this assay results in a marked increase in the rate and extent of fluorescence enhancement. nih.govethz.ch The assay can quantitatively demonstrate how this compound promotes the nucleation and elongation of actin filaments and stabilizes the resulting polymers against depolymerization. This in vitro evidence directly supports the mechanism of action observed within cells, confirming that this compound's biological effects are rooted in its direct interaction with actin. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Jasplakinolide |

| [³H]thymidine |

| MTT |

| Rhodamine-Phalloidin |

| Phalloidin |

Competitive Binding Studies with Actin-Targeting Probes

Competitive binding assays are instrumental in elucidating the molecular interactions of this compound with its primary cellular target, filamentous actin (F-actin). These studies typically involve the use of fluorescently-labeled probes that are known to bind to specific sites on the actin filament. By observing the displacement of these probes in the presence of this compound, researchers can infer the compound's binding site and affinity.

One of the most common actin-targeting probes used in these competitive studies is phalloidin, a bicyclic peptide toxin isolated from the Amanita phalloides mushroom. nih.gov Phalloidin and its fluorescent derivatives, such as rhodamine-phalloidin (Rh-phalloidin), bind with high affinity to the interface between F-actin subunits, stabilizing the filament. plos.orgresearchgate.net Research has demonstrated that this compound competes with phalloidin for binding to F-actin, indicating that they share an overlapping binding site. researchgate.netashpublications.org

In studies utilizing human promyelocytic leukemia (HL-60) cells, competition experiments were conducted by exposing the cells to Rh-phalloidin in the presence of varying concentrations of this compound. ashpublications.org When this compound was included in the staining solution with Rh-phalloidin, it inhibited the binding of the fluorescent probe to F-actin in permeabilized cells. ashpublications.org However, if the cells were pre-incubated with this compound for an extended period (e.g., 24 hours) and then washed before Rh-phalloidin staining, no inhibition of phalloidin binding was observed. ashpublications.org This suggests that the binding of this compound may be reversible or its concentration is significantly reduced by washing. ashpublications.org These competitive binding studies confirm that this compound directly interacts with F-actin at a site that overlaps with the phalloidin binding domain. ashpublications.orgpnas.org

Table 1: Competitive Binding of this compound with Actin Probe

| Cell Line | Actin-Targeting Probe | This compound Concentration | Observation | Reference |

|---|---|---|---|---|

| HL-60 (Human Promyelocytic Leukemia) | Rhodamine-phalloidin (Rh-phalloidin) | 10⁻⁷ mol/L or 10⁻⁸ mol/L | This compound competes with and inhibits the binding of Rh-phalloidin to F-actin when present during the staining reaction. | ashpublications.org |

Electrophysiological Patch Clamp Techniques for Ion Channel Studies

Electrophysiological methods, particularly patch-clamp techniques, have been employed to investigate the effects of this compound on the function of various ion channels. wikipedia.orgmoleculardevices.com The patch-clamp technique allows for the direct measurement of ionic currents flowing through individual ion channels in the cell membrane, providing detailed insights into how a compound modulates their activity. wikipedia.org

In a notable study, an automated patch-clamp system was utilized to assess the impact of this compound on a panel of cardiac ion channels expressed in mammalian cell lines (CHO or HEK293). nih.gov This high-throughput approach enables the screening of a compound against multiple channel types simultaneously. nih.govsophion.com The research revealed that this compound exhibits significant inhibitory effects on several key cardiac ion channels. nih.govnih.gov

At a concentration of 10 μM, this compound demonstrated a profound inhibition of the Kv1.5 potassium channel, which plays a crucial role in the repolarization phase of the cardiac action potential. nih.gov The function of Kv1.5 channels is known to be dependent on an intact actin cytoskeleton. nih.gov this compound also inhibited other cardiac ion channels, including the calcium channels Cav1.2 and Cav3.2, and the "funny channel" HCN2, although to a lesser extent compared to their respective positive controls. nih.gov Conversely, the hERG (Kv11.1) potassium channel, a critical component in cardiac repolarization, was only minimally affected by this compound. nih.govnih.gov These findings suggest that this compound can directly or indirectly modulate ion channel function, an effect that may be linked to its primary activity as an actin-stabilizing agent, particularly for channels whose function relies on cytoskeletal integrity. nih.gov

Table 2: Effect of this compound on Cardiac Ion Channel Activity

| Ion Channel | This compound Concentration | Percent Inhibition | Cell System | Reference |

|---|---|---|---|---|

| Kv1.5 | 10 μM | 98.5% | CHO or HEK293 cells | nih.govnih.gov |

| Cav1.2 | 10 μM | 64.3% | CHO or HEK293 cells | nih.govnih.gov |

| Cav3.2 | 10 μM | 48.8% | CHO or HEK293 cells | nih.govnih.gov |

| HCN2 | 10 μM | 41.3% | CHO or HEK293 cells | nih.gov |

| hERG (Kv11.1) | 10 μM | 4.2% | CHO or HEK293 cells | nih.govnih.gov |

Biochemical Assays for Protein Synthesis and Degradation Pathways

Biochemical assays are crucial for understanding the downstream cellular consequences of this compound treatment, including its effects on protein synthesis and degradation. thermofisher.combmglabtech.com These assays can quantify changes in total protein levels, the synthesis of new proteins, and the activation of specific proteolytic pathways.

Studies on HL-60 cells have shown that treatment with this compound leads to a dose-dependent increase in both total cellular actin and the de novo synthesis of soluble actin. ashpublications.orgebi.ac.uk This suggests that the cell may attempt to compensate for the sequestration of actin into aggregates induced by the compound. For instance, a noticeable increase in total actin was observed after just 4 hours of incubation with this compound, with a further increase at 24 hours. ashpublications.org

While some research on PC-3 prostate carcinoma cells indicated no early changes in the synthesis of DNA, RNA, or protein after exposure to this compound, other studies have linked the compound to the induction of apoptosis, a process intrinsically linked to protein degradation pathways. researchgate.net In certain cancer cell lines, such as MCF-7, this compound and its analogs have been shown to induce apoptosis by activating caspases, particularly caspase-3, and by modulating the expression of key regulatory proteins. researchgate.net This includes decreasing the levels of the anti-apoptotic protein Bcl-2 and promoting the proteolysis of poly(ADP-ribose) polymerase (PARP). researchgate.net These findings indicate that while this compound's primary target is the actin cytoskeleton, its downstream effects include the modulation of critical protein synthesis and degradation pathways that govern cell fate.

Table 3: Effects of this compound on Cellular Proliferation and Protein Pathways

| Cell Line | Assay/Observation | This compound Concentration | Effect | Reference |

|---|---|---|---|---|

| HL-60 | Cell Proliferation (³H-thymidine incorporation) | 10⁻⁷ mol/L | 46% inhibition after 24 hours; 77% inhibition after 48 hours | ashpublications.org |

| HL-60 | Total Cellular Actin Levels | Not specified | Dose-dependent increase observed after 4 and 24 hours | ashpublications.org |

| HL-60 | De Novo Soluble Actin Synthesis | Not specified | Dose-dependent increase | ashpublications.org |

| MCF-7 (Human Breast Adenocarcinoma) | Apoptosis Induction | Not specified | Increases Caspase-3, increases Bax, decreases Bcl-2, and PARP proteolysis | researchgate.net |

Future Research Directions and Translational Perspectives for Jaspamide F

Discovery and Characterization of Novel Jaspamide F Congeners from Marine Biodiversity Hotspots

The exploration of marine biodiversity remains a promising frontier for the discovery of new bioactive natural products. Sponges of the genus Jaspis and related species have been a particularly rich source of jaspamide analogues. mdpi.commdpi.com Future research will likely focus on investigating previously unexplored or underexplored marine environments, which may harbor sponges that produce novel jaspamide congeners with unique structural modifications and potentially enhanced or novel biological activities.

A study on the constituents of Auletta sp. and Jaspis splendens led to the isolation of jasplakinolide (B32604) (also known as jaspamide) and eleven of its analogues, including seven new ones. nih.gov These efforts have expanded the known family of jaspamides, which can be categorized based on their heavy atom formulas, aiding in the rapid dereplication of known compounds and the identification of new structures. nih.gov For instance, two new derivatives, Jaspamide Q and Jaspamide R, were isolated from a Jaspis splendens specimen collected in Indonesia. mdpi.com These compounds, along with the parent jaspamide, exhibit differences in the bromination pattern of the abrine (B1665380) moiety. mdpi.com

Systematic screening of marine sponge extracts, coupled with advanced analytical techniques such as high-resolution mass spectrometry and 2D NMR, will be crucial for identifying and characterizing these new congeners. mdpi.comnih.gov The discovery of novel structures, such as those with modifications to the β-tyrosine residue or open-chain derivatives, provides valuable insights into the biosynthetic pathways of these compounds and expands the chemical space for structure-activity relationship (SAR) studies. nih.gov

Advancements in Scalable and Cost-Effective Synthetic Routes for this compound and its Optimized Analogs

The potent biological activity and complex structure of jaspamide have made it an attractive target for total synthesis. researchgate.net Several total syntheses of (+)-jasplakinolide (jaspamide) have been reported since its discovery. researchgate.netacs.org These synthetic efforts have not only confirmed the structure of the natural product but have also provided a platform for the creation of analogues for SAR studies. nih.gov

However, a significant challenge remains in developing synthetic routes that are both scalable and cost-effective, which is a prerequisite for any potential large-scale application, including preclinical and clinical development. Current synthetic strategies often involve numerous steps and rely on expensive reagents and protecting group manipulations. researchgate.netnih.gov

Application of this compound as a Chemical Probe for Fundamental Cell Biology Research on Cytoskeletal Dynamics

Jaspamide's specific and potent activity on F-actin makes it an invaluable tool for dissecting the roles of the actin cytoskeleton in a multitude of cellular processes. researchgate.netresearchgate.net Unlike agents that depolymerize actin filaments, jaspamide stabilizes them, providing a complementary approach to studying actin dynamics. researchgate.net Its cell-permeable nature further enhances its utility for in vivo studies. adipogen.com

Researchers have used jaspamide to investigate the importance of actin filament dynamics in cell migration, invasion, and cytokinesis. ashpublications.orgaacrjournals.org For example, by stabilizing the actin cytoskeleton, jaspamide treatment has been shown to inhibit cell ruffling and movement in certain cell types. ashpublications.org

A particularly exciting future direction is the development of "smart" jaspamide-based probes. Recently, photoswitchable versions of jasplakinolide, termed "optojasps," have been engineered by incorporating azobenzene (B91143) photoswitches. nih.gov These molecules allow for the spatiotemporal control of actin dynamics using light. nih.gov This technology enables researchers to reversibly stabilize F-actin in specific subcellular locations and at precise times, offering unprecedented control for studying dynamic cellular processes. researchgate.net Future iterations of these photo-controllable probes, perhaps with improved photophysical properties, will undoubtedly find broad application in diverse areas of cell biology, from neuroscience to developmental biology. nih.gov Fluorescently labeled jaspamide derivatives, such as silicon-rhodamine conjugates (SiR-actin), are also powerful tools for visualizing F-actin dynamics in living cells. nih.gov

Computational Chemistry and Molecular Modeling for Predictive SAR and Rational Design of Next-Generation Actin Modulators

Computational chemistry and molecular modeling have emerged as indispensable tools in modern drug discovery and for understanding complex molecular interactions. sarjournal.com These approaches are particularly valuable for analyzing the structure-activity relationships (SAR) of natural products like jaspamide and for the rational design of new, improved analogues. nih.govresearchgate.net

Molecular modeling studies have been used to investigate the bioactive conformation of jaspamide and to identify the key functional groups responsible for its interaction with F-actin. nih.gov By comparing the structures of active and inactive analogues, researchers can build pharmacophore models that define the essential spatial arrangement of chemical features required for actin binding and stabilization. nih.govresearchgate.net